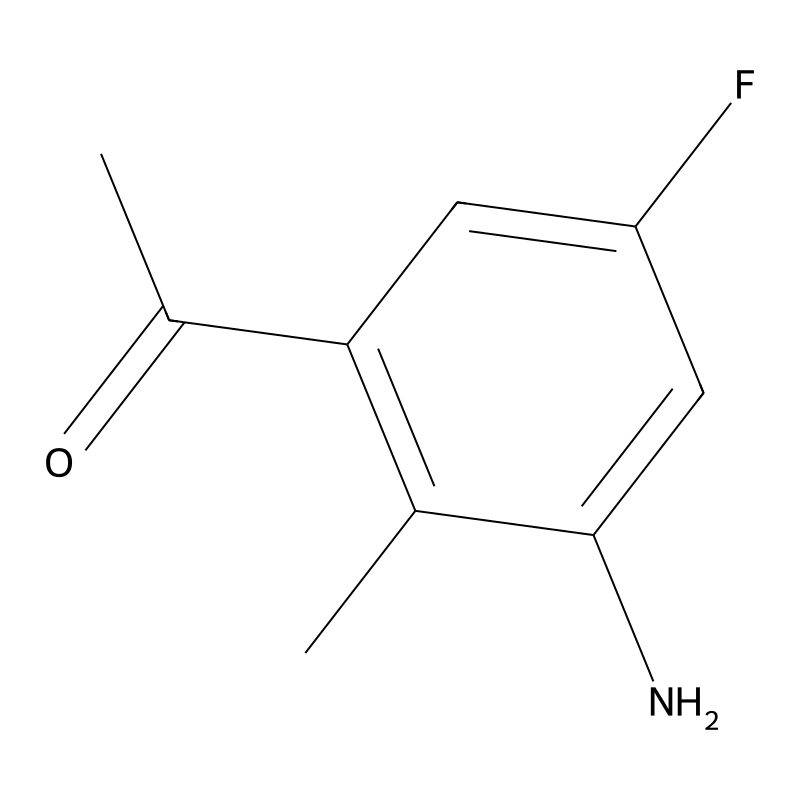

1-(3-Amino-5-fluoro-2-methylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Amino-5-fluoro-2-methylphenyl)ethanone is an organic compound characterized by its molecular formula . It is a white crystalline solid with limited solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide. The compound features a phenyl ring substituted with an amino group, a fluorine atom, and a methyl group, along with an ethanone functional group. This unique structure contributes to its distinct chemical properties and potential biological activities.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the ethanone group into an alcohol group.

- Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

Research indicates that 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone exhibits potential biological activities, including enzyme inhibition and receptor binding. The amino group may facilitate hydrogen bonding with biological molecules, while the fluorine atom enhances the compound's binding affinity and stability. These characteristics make it a candidate for further pharmacological studies, particularly in exploring its therapeutic properties against various diseases.

The synthesis of 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone can be achieved through several methods:

- Condensation Reaction: A common method involves the reaction of 3-amino-5-fluoro-2-methylbenzaldehyde with suitable reagents to introduce the ethanone group. This reaction typically requires solvents like ethanol or methanol and may involve catalysts to enhance yield.

- Industrial Production: In industrial settings, synthesis may be scaled up using continuous flow reactors to optimize yields and purity. Advanced purification techniques are employed to ensure product quality.

1-(3-Amino-5-fluoro-2-methylphenyl)ethanone has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

- Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor interactions.

- Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

- Industry: Utilized in developing new materials and chemical processes.

Interaction studies of 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone focus on its mechanism of action within biological systems. Its ability to inhibit specific enzymes suggests a role in regulating biochemical processes. Further detailed studies are needed to elucidate its precise interactions at the molecular level, particularly regarding its impact on metabolic pathways.

Several compounds share structural similarities with 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(3-Amino-5-fluoro-2-methylphenyl)propanone | 0.92 | Propanone group instead of ethanone |

| 1-(3-Amino-5-fluoro-2-methylphenyl)butanone | 0.91 | Butanone group instead of ethanone |

| 1-(3-Amino-5-fluoro-2-methylphenyl)pentanone | 0.90 | Pentanone group instead of ethanone |

| 2-Amino-5-fluoroacetophenone | 0.94 | Lacks the methyl group |

| 2-Amino-1-(2-fluoro-5-methylphenyl)ethanone | 0.92 | Different positioning of fluorine and methyl groups |

Uniqueness

The uniqueness of 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it valuable for targeted research applications in pharmaceuticals and materials science.